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Abstract
The mating-type switching in Saccharomyces cerevisiae is a tightly regulated process initiated

by the HO endonuclease, whose expression is restricted to mother cells in late G1 phase of the

cell cycle. The transcription factor SWI5 is a critical activator of HO gene expression. This

document provides a comprehensive technical overview of the molecular mechanisms by

which SWI5 regulates HO transcription, intended for researchers in molecular biology and drug

development. We present quantitative data on the effects of SWI5 mutations, detailed protocols

for key experimental assays, and visual representations of the regulatory pathways and

experimental workflows.

Introduction
The HO gene encodes a site-specific endonuclease that initiates mating-type switching in

yeast.[1] Its expression is a paradigm for cell-cycle and cell-lineage-dependent gene regulation.

The SWI5 protein, a zinc finger transcription factor, plays a pioneering role in activating HO

transcription.[2] SWI5 is synthesized during the S, G2, and M phases of the cell cycle and

enters the nucleus in late anaphase.[3] Upon nuclear entry, SWI5 binds to specific sites in the

Upstream Regulatory Sequence 1 (URS1) of the HO promoter, located approximately 1.2 to 1.4

kb upstream of the transcription start site.[4] This binding event initiates a cascade of chromatin

remodeling and recruitment of additional transcription factors, ultimately leading to the

activation of HO transcription in the subsequent G1 phase.[5]
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The Molecular Mechanism of SWI5-Mediated HO
Activation
The activation of the HO gene by SWI5 is a multi-step process involving the sequential

recruitment of several protein complexes to the promoter.

SWI5 Binding to the HO Promoter
SWI5 binds to two specific sites, designated A (-1800) and B (-1300), within the URS1 region of

the HO promoter.[6] The binding of SWI5 to these sites is cooperative with the homeodomain

protein Pho2.[6] This cooperative binding is crucial for stable association with the promoter and

subsequent activation of transcription.[7]

Recruitment of Chromatin Remodeling and Modifying
Complexes
Following its binding to URS1, SWI5 orchestrates the recruitment of a series of co-activator

complexes:

SWI/SNF Complex: SWI5 directly interacts with the SWI/SNF chromatin remodeling complex

and is required for its recruitment to the HO promoter.[8] The SWI/SNF complex utilizes the

energy of ATP hydrolysis to remodel nucleosomes, making the DNA more accessible to other

transcription factors.

SAGA Complex: The SAGA (Spt-Ada-Gcn5-Acetyltransferase) complex, which contains the

histone acetyltransferase Gcn5, is subsequently recruited.[5] Gcn5 acetylates histones,

further contributing to a more open chromatin structure conducive to transcription.

Mediator Complex: SWI5 also recruits the Mediator complex, which acts as a bridge

between DNA-bound transcription factors and the RNA polymerase II machinery.[9]

SBF-Dependent Transcription Activation
The events initiated by SWI5 at URS1 lead to chromatin remodeling that extends to the

downstream URS2 region. This allows the SBF (SCB-binding factor), a heterodimer of Swi4

and Swi6, to bind to its recognition sites within URS2.[3] SBF is ultimately responsible for the

robust transcriptional activation of HO in late G1.[9]
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Regulation by Ash1
In daughter cells, the expression of HO is repressed by the Ash1 protein. Ash1 is a

transcriptional repressor that localizes specifically to the daughter cell nucleus.[7] It binds to the

HO promoter and inhibits the recruitment of the SWI/SNF and SAGA complexes, thereby

preventing transcriptional activation.[7]

Quantitative Analysis of SWI5 Function
The functional importance of SWI5 in HO gene expression has been quantified through various

experimental approaches, primarily by analyzing the impact of swi5 mutations on HO mRNA

levels.

SWI5 Allele Pho2 Genotype

Relative HO

mRNA Level

(%)

Experimental

Method
Reference

Wild-type Wild-type 100
S1 Nuclease

Protection Assay

swi5Δ Wild-type 0
S1 Nuclease

Protection Assay

Wild-type pho2Δ 5
S1 Nuclease

Protection Assay

swi5-V494A Wild-type 10
S1 Nuclease

Protection Assay

swi5-S497P Wild-type 15
S1 Nuclease

Protection Assay

swi5-R484G Wild-type 50
S1 Nuclease

Protection Assay

swi5-R484S Wild-type 60
S1 Nuclease

Protection Assay

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study the regulation

of HO gene expression by SWI5.

Chromatin Immunoprecipitation (ChIP) and qPCR
ChIP-qPCR is used to determine the in vivo association of SWI5 with the HO promoter.

4.1.1. Materials

Yeast strain expressing tagged SWI5 (e.g., SWI5-13xMyc)

YPAD medium

Formaldehyde (37%)

Glycine (2.5 M)

Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,

0.1% sodium deoxycholate, protease inhibitors)

Glass beads (0.5 mm)

Sonicator

Anti-Myc antibody (e.g., clone 9E10)

Protein A/G magnetic beads

Wash Buffers (Low Salt, High Salt, LiCl)

Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

Proteinase K

qPCR primers for HO promoter (URS1) and a negative control region (e.g., a coding region

of a gene not regulated by SWI5)

HO URS1 Forward: 5'-CGCTTTGTTTATTGCTAGCG-3'
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HO URS1 Reverse: 5'-GCTAAATGTGGTGCTTTGCT-3'

Negative Control Forward: 5'-GACGTCGGTGATGTTGCTAA-3'

Negative Control Reverse: 5'-AAGTTGGTGGCGTTGTTGTT-3'

4.1.2. Protocol

Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8) in YPAD.

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 15 minutes at room temperature.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and

incubating for 5 minutes.

Harvest cells by centrifugation and wash with ice-cold PBS.

Resuspend the cell pellet in Lysis Buffer and lyse the cells by bead beating.

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

Clarify the lysate by centrifugation.

Incubate a portion of the lysate (input) at 65°C to reverse crosslinks.

Immunoprecipitate the remaining lysate with the anti-Myc antibody overnight at 4°C.

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.

Wash the beads sequentially with Low Salt, High Salt, and LiCl Wash Buffers.

Elute the protein-DNA complexes from the beads with Elution Buffer.

Reverse the crosslinks of the eluted samples and the input by incubating at 65°C overnight.

Treat with Proteinase K to digest proteins.

Purify the DNA using a PCR purification kit.
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Perform qPCR using the purified DNA and primers for the HO promoter and the negative

control region.

Analyze the data using the percent input method.

Yeast Cell Synchronization
Synchronization of yeast cells is essential for studying cell cycle-dependent events.

4.2.1. Materials

Yeast strain of interest

YPAD medium

α-factor mating pheromone (for MATa cells)

4.2.2. Protocol

Grow yeast cells to early log phase (OD600 ≈ 0.2-0.3) in YPAD at 30°C.

Add α-factor to a final concentration of 5 µg/mL.

Incubate for 2-3 hours at 30°C.

Monitor for cell cycle arrest in G1 phase by observing the formation of "shmoos" under a

microscope.

To release the cells from the G1 arrest, centrifuge the cells, wash with fresh YPAD medium,

and resuspend in fresh YPAD.

Collect cell samples at various time points after release for further analysis.

Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study the binding of SWI5 to a specific DNA sequence.

4.3.1. Materials
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Purified recombinant SWI5 protein

Double-stranded DNA probe containing a SWI5 binding site from the HO promoter (e.g., 5'-

GATCCGCTAGCAACAAAGCA-3' and its complement), end-labeled with a radioisotope

(e.g., 32P) or a non-radioactive tag (e.g., biotin).

Binding Buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)

Non-specific competitor DNA (e.g., poly(dI-dC))

Native polyacrylamide gel (e.g., 5%)

TBE Buffer

4.3.2. Protocol

Prepare the labeled DNA probe.

Set up the binding reactions in a final volume of 20 µL.

To each reaction, add Binding Buffer, non-specific competitor DNA, and the labeled probe.

Add varying amounts of purified SWI5 protein to the reactions.

Incubate the reactions at room temperature for 20-30 minutes.

Load the samples onto a pre-run native polyacrylamide gel.

Run the gel in TBE buffer until the free probe has migrated approximately two-thirds of the

way down the gel.

Dry the gel and visualize the bands by autoradiography (for radioactive probes) or a

chemiluminescent detection method (for non-radioactive probes). A shift in the migration of

the labeled probe indicates protein-DNA binding.

Visualizations
Signaling Pathway of HO Gene Activation by SWI5
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Caption: SWI5 initiates a cascade of events at the HO promoter.

Experimental Workflow for Chromatin
Immunoprecipitation (ChIP)
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Caption: Workflow for analyzing protein-DNA interactions in vivo.
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Logical Relationship of SWI5 and Other Regulators
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Caption: Interplay of activators and repressors at the HO promoter.

Conclusion
The regulation of HO gene expression by SWI5 is a well-characterized example of precise

temporal and cell-type-specific gene control. SWI5 acts as a pioneer factor, initiating a cascade

of events that ultimately leads to the activation of HO transcription in mother cells.

Understanding the intricate details of this regulatory network provides valuable insights into the

fundamental principles of eukaryotic gene expression and may inform the development of

novel therapeutic strategies targeting transcriptional dysregulation in disease. The experimental

protocols provided herein serve as a guide for researchers aiming to investigate similar

regulatory systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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